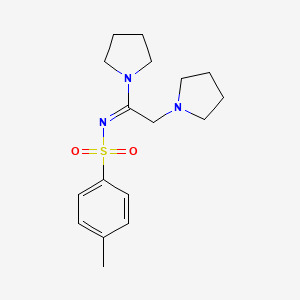
N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide, also known as DIDS, is a sulfonamide compound that has been extensively studied in the scientific community due to its potential applications in various fields. DIDS has been found to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for research purposes.
Mechanism of Action
N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide has been found to inhibit chloride channels and transporters by binding to a specific site on the channel or transporter protein. This binding results in the prevention of chloride ion movement across the membrane, leading to a decrease in the activity of the channel or transporter.
Biochemical and Physiological Effects
N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of CFTR, which is responsible for regulating the flow of chloride ions across cell membranes. N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide has also been found to inhibit the activity of the Na+/H+ exchanger, which is involved in regulating the pH of cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide in lab experiments is its ability to selectively inhibit chloride channels and transporters. This property makes it a valuable tool for studying the function of these channels and transporters in various physiological processes. However, one limitation of using N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide. One potential area of research is the development of more selective inhibitors of chloride channels and transporters, which would allow for more precise manipulation of these processes in cells. Another area of research is the investigation of the role of N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide in the regulation of neuronal excitability, which may have implications for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide and its potential applications in various fields.
Synthesis Methods
The synthesis of N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with N,N-diethylethylenediamine in the presence of pyrrolidine. The resulting product is then purified through recrystallization to obtain pure N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide.
Scientific Research Applications
N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide has been used extensively in scientific research due to its ability to inhibit chloride channels and transporters. This property makes it a valuable tool for studying various physiological processes that involve chloride transport, such as the function of the cystic fibrosis transmembrane conductance regulator (CFTR) and the regulation of neuronal excitability.
properties
IUPAC Name |
(NE)-N-(1,2-dipyrrolidin-1-ylethylidene)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-15-6-8-16(9-7-15)23(21,22)18-17(20-12-4-5-13-20)14-19-10-2-3-11-19/h6-9H,2-5,10-14H2,1H3/b18-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTBKOAKYFFPBW-ISLYRVAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(CN2CCCC2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\CN2CCCC2)/N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1E)-1,2-di(pyrrolidin-1-yl)ethylidene]-4-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-benzyl-1-piperazinyl)carbonothioyl]-6-methoxyphenol](/img/structure/B5795818.png)
![methyl 5-{[2-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenoxy]methyl}-2-furoate](/img/structure/B5795822.png)
![2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B5795827.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate](/img/structure/B5795835.png)

![4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5795854.png)
![N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5795857.png)
![2,2'-{[2-(ethylthio)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]imino}diethanol](/img/structure/B5795865.png)

methanone](/img/structure/B5795877.png)
![N-(4-methyl-1-piperazinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5795889.png)
![2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide](/img/structure/B5795899.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)propanohydrazide](/img/structure/B5795911.png)
